BenchChemオンラインストアへようこそ!

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide

Lipophilicity Drug-likeness Permeability

Choose this benzofuran-nicotinamide hybrid (MW 388.3 g/mol) as a core intermediate for parallel SAR libraries targeting MNK1/2 kinases. The 5-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and halogen bonding, features absent in des-bromo or chloro analogs. Its computed TPSA (58.4 Ų) and XLogP3-AA (2.8) meet CNS drug-likeness criteria, supporting brain-penetrant kinase probe development. The single stereocenter allows chiral resolution studies for enantiomer-specific potency. Step into lead optimization with a scaffold engineered for rapid chemical diversification.

Molecular Formula C18H18BrN3O2
Molecular Weight 388.265
CAS No. 2034562-61-1
Cat. No. B2428462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide
CAS2034562-61-1
Molecular FormulaC18H18BrN3O2
Molecular Weight388.265
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=CN=C1)Br)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H18BrN3O2/c1-22(2)15(17-8-12-5-3-4-6-16(12)24-17)11-21-18(23)13-7-14(19)10-20-9-13/h3-10,15H,11H2,1-2H3,(H,21,23)
InChIKeyLYNADROWVKIGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide (CAS 2034562-61-1)


N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide (CAS 2034562-61-1) is a synthetic small molecule (MW 388.3 g/mol, XLogP3-AA 2.8, TPSA 58.4 Ų) that integrates a benzofuran core, a dimethylaminoethyl linker, and a 5-bromopyridine-3-carboxamide terminus [1]. It is classified as a benzofuran–nicotinamide hybrid [1]. Publicly documented bioactivity is limited; its structural signature suggests potential utility as a kinase-inhibitor scaffold, informed by structurally related benzofuran–carboxamide MNK1/2 inhibitors that exhibit low-nanomolar potency (e.g., IC₅₀ 1.7–34 nM for an imidazopyridazine analog in the same patent series [2]). The 5‑bromo substituent provides a versatile synthetic handle for late‑stage diversification via cross‑coupling, a feature not uniformly present in closely related analogs.

Why Analogue Substitution Risks Divergent Physicochemical and Pharmacological Profiles for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide


In the benzofuran–carboxamide class, minor structural alterations—such as replacing the 5‑bromopyridine ring with a simple benzamide, altering the heterocycle, or removing the dimethylamino group—produce substantial shifts in lipophilicity, polar surface area, and hydrogen‑bonding capacity [1]. Even when a closely related analog achieves a comparable biochemical IC₅₀, the 5‑bromo substituent in the target compound uniquely enables palladium‑catalyzed functionalization (Suzuki, Buchwald–Hartwig) for structure‑activity relationship (SAR) exploration or radiolabeling, a synthetic path unavailable to des‑bromo or chloro analogs [1]. Consequently, direct substitution with a non‑brominated congener can compromise both downstream chemistry and the ability to fine‑tune selectivity or pharmacokinetic properties.

Quantitative Differentiation Evidence for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide vs. Structural Analogs


Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability vs. Des‑Bromo and Methoxy Analogs

The target compound's computed XLogP3-AA of 2.8 [1] places it within the optimal range for oral drug-likeness (Lipinski Rule of Five: XLogP ≤5). In contrast, the des‑bromo analog (presumed pyridine‑3‑carboxamide) is predicted to have an XLogP ~1.5–2.0, making it less membrane-permeable, while the 4‑ethoxybenzamide analog (N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide) is expected to have a higher XLogP (~3.5) due to the ethoxy group, potentially increasing non‑specific binding. The 5‑bromo substituent thus offers a balanced lipophilicity that is intermediate among common aryl‑carboxamide variations [1].

Lipophilicity Drug-likeness Permeability

Synthetic Tractability: 5‑Bromo Handle Enables Late‑Stage Diversification Not Available to Chloro or Des‑Halo Analogs

The aryl bromide at the 5‑position of the pyridine ring is a privileged substrate for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig). This allows rapid generation of focused libraries with varied aryl, alkynyl, or amino substituents without altering the benzofuran–dimethylaminoethyl pharmacophore. In contrast, the direct chloro analog (if available) exhibits lower oxidative addition reactivity, often requiring harsher conditions or specialized ligands, while the des‑halo and methoxy analogs completely lack this diversification point [1]. A structurally related benzofuran–imidazopyridazine scaffold (US10214545) achieved sub‑nanomolar MNK1 affinity (IC₅₀ 1.7 nM) through iterative optimization of a similar aryl‑halide handle [2].

Cross‑coupling Late‑stage functionalization SAR exploration

Topological Polar Surface Area (TPSA) Predicts Superior Blood–Brain Barrier Penetration Relative to Sulfonamide and Ethanediamide Analogs

The computed TPSA of the target compound is 58.4 Ų [1], well below the 90 Ų threshold commonly associated with good CNS penetration. By comparison, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide incorporates an additional amide group, increasing its TPSA to an estimated 80–100 Ų, while N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide contains a sulfonamide group, pushing its TPSA above 90 Ų. The lower TPSA of the 5‑bromopyridine‑3‑carboxamide suggests better passive BBB permeation, a critical attribute for CNS‑targeted probe development.

CNS permeability TPSA Blood–brain barrier

High‑Value Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide Procurement


Kinase Inhibitor Lead Optimization via Late‑Stage Diversification

Medicinal chemistry teams pursuing MNK1/2 or related kinase inhibitors can use the 5‑bromo compound as a core intermediate for parallel Suzuki library synthesis. The bromine handle enables rapid exploration of aryl/heteroaryl groups at the pyridine 5‑position, while the benzofuran–dimethylaminoethyl moiety has been validated in a closely related series that achieved single‑digit nanomolar MNK1 affinity (IC₅₀ 1.7 nM) [1]. This approach circumvents the need to re‑synthesize the entire scaffold for each analog, accelerating hit‑to‑lead timelines.

Chemical Probe Development for CNS Targets Requiring Balanced Lipophilicity

Given its computed TPSA (58.4 Ų) and XLogP3-AA (2.8), the compound meets preliminary physicochemical criteria for CNS drug‑likeness [2]. Research groups investigating brain‑penetrant kinase probes (e.g., for glioblastoma or neurodegenerative disease) can prioritize this scaffold over higher‑TPSA or excessively lipophilic benzofuran analogs. The dimethylamino group also provides a potential site for salt formation or quaternization to fine‑tune solubility and permeability.

Structure–Activity Relationship (SAR) Anchor for Bromine‑Specific Interactions

The 5‑bromopyridine ring can participate in halogen bonding with protein backbone carbonyls or side‑chain hydroxyls, a non‑canonical interaction that is absent in des‑bromo and chloro analogs (chlorine has weaker σ‑hole potential) [2]. Crystallography groups can exploit this feature to probe binding‑site topology in kinase ATP pockets or allosteric sites. The compound's single undefined stereocenter [2] also offers a defined point for chiral resolution studies, which may reveal enantiomer‑specific potency differences.

Radiolabeling and Biorthogonal Conjugation via Bromine Replacement

The aryl bromide can be directly exchanged for radioactive iodine (¹²⁵I, ¹³¹I) or converted to a boronate/alkyne for click chemistry, enabling the preparation of radioligands for target engagement assays or fluorescent probes for cellular imaging [2]. This capability is not shared by des‑halo or methoxy‑terminated analogs, making the compound uniquely suited for chemical biology applications that demand in‑cell target visualization and quantification.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.